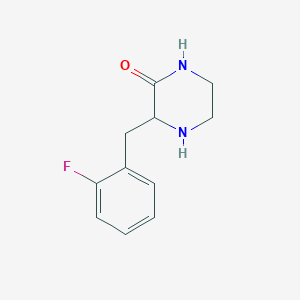

3-(2-Fluoro-benzyl)-piperazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(2-fluorophenyl)methyl]piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-9-4-2-1-3-8(9)7-10-11(15)14-6-5-13-10/h1-4,10,13H,5-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNIPGZJSUJCHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Fluoro Benzyl Piperazin 2 One

Retrosynthetic Analysis and Strategic Disconnections for the 3-Substituted Piperazinone Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For the 3-(2-fluoro-benzyl)-piperazin-2-one, the primary disconnections focus on the formation of the piperazinone ring and the installation of the benzyl (B1604629) group.

A common retrosynthetic approach for a 3-substituted piperazinone is illustrated below:

Classical and Modern Approaches to Piperazinone Ring Formation

The formation of the piperazinone ring is a critical step in the synthesis of this compound. Both classical and modern methods are employed to construct this heterocyclic core. researchgate.net

Cyclization Reactions for Piperazinone Core Synthesis (e.g., from diamines and dicarbonyls)

A prevalent and classical method for constructing the piperazinone core involves the cyclization of a 1,2-diamine with a dicarbonyl compound or its equivalent. unisi.it For instance, the reaction of an ethylenediamine (B42938) derivative with an α-ketoester or a glyoxylate (B1226380) derivative can lead to the formation of the piperazinone ring. This transformation is often carried out under conditions that promote intramolecular condensation and lactamization.

Modern variations of this approach may utilize activating agents to facilitate the cyclization or employ solid-phase synthesis techniques for high-throughput applications. oup.com The choice of the diamine and dicarbonyl precursors is crucial as it dictates the substitution pattern on the resulting piperazinone ring.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Ethylenediamine | Diethyl oxalate | Sodium methoxide (B1231860) in methanol | 2,3-diketopiperazine | rsc.org |

| N-substituted diamine | Trichloromethyl-containing alcohol | Modified Jocic reaction | 1-substituted piperazinone | researchgate.net |

| Diaminoalcohol | Chloroacetyl chloride, Cesium carbonate | DMF, 65°C | Imino ketopiperazine | rsc.org |

Stereoselective Installation of the 2-Fluoro-benzyl Moiety

The introduction of the 2-fluoro-benzyl group at the C3 position of the piperazinone ring with control over the stereochemistry is a significant challenge. Several strategies have been developed to achieve this stereoselective installation.

One common approach involves the alkylation of a pre-formed piperazinone enolate with 2-fluoro-benzyl bromide. The stereochemical outcome of this reaction can be influenced by the choice of the base, the solvent, and the presence of chiral auxiliaries on the piperazinone ring. For instance, using a chiral auxiliary can direct the incoming electrophile to one face of the enolate, leading to a diastereoselective alkylation. nih.gov

Alternatively, a stereoselective synthesis can begin with a chiral amino acid precursor. For example, (S)-phenylalanine can be converted into a chiral diamine, which is then cyclized to form the piperazinone ring, thereby setting the stereochemistry at the C3 position. researchgate.net

| Starting Material | Reagent | Key Transformation | Product | Reference |

| Piperazin-2-one (B30754) enolate | 2-Fluoro-benzyl bromide | Alkylation | This compound | researchgate.net |

| (S)-Phenylalanine | Multi-step synthesis | Cyclization of derived diamine | (S)-3-Benzylpiperazin-2-one | researchgate.net |

| 1,1-disubstituted enamides | Aryl/alkenyl boronic acids | Palladium-catalyzed Heck/Suzuki coupling | 3,3-disubstituted isoindolinones | rsc.org |

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiomerically Pure this compound

Achieving enantiomeric purity is often a critical requirement for biologically active molecules. Both asymmetric synthesis and chiral resolution are employed to obtain single enantiomers of this compound. oup.comacs.orgwikipedia.orgnih.govresearchgate.net

Enantioselective Methodologies (e.g., organocatalysis, metal-catalyzed asymmetric reactions, biocatalysis)

Enantioselective methodologies aim to directly produce one enantiomer in excess. oup.comnih.govresearchgate.net

Organocatalysis : Chiral organic molecules can be used to catalyze the enantioselective formation of the piperazinone ring or the introduction of the benzyl group. nih.gov For example, a quinine-derived urea (B33335) catalyst has been used in a one-pot reaction sequence to produce 3-aryl-piperazin-2-ones with high enantioselectivity. acs.org

Metal-catalyzed asymmetric reactions : Transition metal complexes with chiral ligands are powerful tools for asymmetric synthesis. Palladium-catalyzed asymmetric allylic alkylation has been used to synthesize enantioenriched piperazin-2-ones. nih.govnih.gov

Biocatalysis : Enzymes offer high selectivity and can be used for the kinetic resolution of racemic piperazinones or for the enantioselective synthesis of chiral precursors. researchgate.netmdpi.com For instance, transaminases can be used for the asymmetric synthesis of chiral amines, which are key intermediates. mdpi.com

| Catalysis Type | Catalyst/Enzyme | Key Reaction | Product | Enantiomeric Excess (ee) | Reference |

| Organocatalysis | Quinine-derived urea | Domino ring-opening cyclization | 3-Aryl-piperazin-2-ones | Up to 99% | acs.org |

| Metal-catalysis | Palladium with chiral ligand | Asymmetric allylic alkylation | Tertiary piperazin-2-ones | High | nih.govnih.gov |

| Biocatalysis | Transaminase | Asymmetric synthesis of chiral amines | Chiral amine precursors | High | mdpi.com |

Diastereoselective Approaches to Precursors

Diastereoselective synthesis involves the creation of a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer. nih.gov This can be achieved by using a chiral auxiliary, which is a chiral molecule temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary can be attached to the piperazinone nitrogen. Alkylation of the resulting enolate with 2-fluoro-benzyl bromide would then proceed with facial selectivity, leading to one diastereomer in excess. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

Another diastereoselective approach involves the reaction of a chiral diamine with a prochiral dicarbonyl compound. The existing stereocenter in the diamine can influence the stereochemical outcome of the cyclization reaction, leading to a diastereomerically enriched piperazinone.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The synthesis of this compound, a substituted piperazinone, involves multi-step processes where the optimization of reaction conditions is critical for maximizing yield and purity. Key strategies revolve around the careful selection of reagents, catalysts, solvents, and reaction parameters such as temperature and time.

One of the pivotal steps in forming the piperazin-2-one core is the cyclization of an appropriate diamine precursor. The efficiency of this intramolecular reaction is highly dependent on the reaction conditions. For instance, in related syntheses of piperazine (B1678402) derivatives, the choice of base and solvent has been shown to significantly influence the outcome. Strong, non-nucleophilic bases are often employed to facilitate the cyclization without promoting side reactions.

Another critical aspect is the introduction of the 2-fluorobenzyl group onto the piperazinone scaffold. This is typically achieved via N-alkylation or reductive amination. In N-alkylation reactions, the yield can be enhanced by optimizing the stoichiometry of the reactants to minimize the formation of dialkylated byproducts. The choice of the alkylating agent (e.g., 2-fluorobenzyl bromide or chloride) and the reaction temperature are crucial variables. Lower temperatures may be required to control the selectivity of the reaction, while the solvent choice can affect reaction rates and solubility of intermediates.

Reductive amination, an alternative route, involves the reaction of a piperazinone precursor with 2-fluorobenzaldehyde (B47322) in the presence of a reducing agent. The selection of the reducing agent is a key optimization parameter. Mild and selective reagents like sodium triacetoxyborohydride (B8407120) are often preferred as they can be used in one-pot procedures and are compatible with a wide range of functional groups. researchgate.net The optimization of pH is also vital in reductive aminations to ensure the efficient formation of the intermediate iminium ion prior to reduction.

To illustrate the impact of parameter optimization, the following table presents hypothetical data for the reductive amination step to synthesize this compound, showcasing how varying conditions can affect the reaction yield.

Table 1: Optimization of Reductive Amination for this compound Synthesis

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Sodium Borohydride (NaBH₄) | Methanol | 25 | 12 | 65 |

| 2 | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | 25 | 12 | 78 |

| 3 | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) | 25 | 8 | 92 |

| 4 | STAB | Dichloromethane (DCM) | 0 | 12 | 85 |

| 5 | STAB | Tetrahydrofuran (THF) | 25 | 8 | 88 |

This table is illustrative and based on general principles of reductive amination reactions.

Furthermore, advanced techniques such as flow chemistry are being explored for the synthesis of related heterocyclic compounds. mdpi.com Flow chemistry can offer superior control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, representing a significant strategy for yield enhancement in the synthesis of piperazinone derivatives.

Green Chemistry Principles and Sustainable Synthetic Routes for Piperazinone Derivatives

The application of green chemistry principles to the synthesis of piperazinone derivatives, including this compound, is an area of growing importance aimed at reducing the environmental impact of chemical manufacturing. nih.gov These principles focus on designing processes that minimize waste, use less hazardous materials, and improve energy efficiency. youtube.comyoutube.com

A key tenet of green chemistry is the use of safer and more environmentally benign solvents. Traditional syntheses often rely on volatile organic compounds (VOCs) which pose environmental and health risks. For the synthesis of related nitrogen heterocycles, research has demonstrated the utility of greener alternatives such as water, supercritical fluids, or deep eutectic solvents (DES). researchgate.net For instance, a DES formed from choline (B1196258) chloride and glucose could serve as a biodegradable and non-toxic reaction medium for the cyclization or substitution reactions involved in forming piperazinones. researchgate.net

Catalysis plays a central role in sustainable synthesis. The development of highly efficient and recyclable catalysts can significantly reduce waste and energy consumption. For piperazine and piperazinone synthesis, photoredox catalysis using visible light and organic photocatalysts presents a greener alternative to traditional methods that may require harsh reagents or transition-metal catalysts. mdpi.com This approach allows for C-H functionalization under mild conditions, potentially simplifying synthetic routes and improving atom economy. mdpi.com

Atom economy, a measure of how efficiently reactants are converted into the final product, is another core principle of green chemistry. youtube.com Synthetic strategies like one-pot reactions and tandem or domino reactions are being developed to reduce the number of synthetic steps, thereby minimizing purification processes and solvent usage. A potential green route to this compound could involve a one-pot tandem reaction where the initial condensation to form the piperazinone ring is immediately followed by a catalytic reductive amination, all within the same reaction vessel.

The following table compares a hypothetical traditional synthetic route with a potential green alternative for a key step in the synthesis of a substituted piperazinone.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Piperazinone Synthesis

| Feature | Traditional Approach | Green Chemistry Approach |

| Solvent | Dichloromethane, Toluene | Water, Deep Eutectic Solvents (DES) |

| Catalyst | Stoichiometric strong acids/bases | Recyclable solid acid/base catalysts, Biocatalysts |

| Energy | High-temperature reflux | Lower temperatures, Photochemical activation |

| Atom Economy | Moderate, multiple work-up steps | High, one-pot or tandem reactions |

| Waste | Significant solvent and reagent waste | Minimized waste, biodegradable solvents/reagents |

This table provides a conceptual comparison based on established green chemistry principles.

By integrating these green chemistry principles, the synthesis of this compound and other piperazinone derivatives can be made more sustainable, safer, and economically viable. The ongoing development in areas like biocatalysis and the use of renewable feedstocks continues to push the boundaries of sustainable pharmaceutical manufacturing. youtube.comrsc.org

Reactivity and Derivatization of 3 2 Fluoro Benzyl Piperazin 2 One

Functional Group Transformations and Modifications of the Piperazinone Ring.

The reactivity of 3-(2-fluoro-benzyl)-piperazin-2-one is primarily centered around the functional groups of the piperazinone ring: the two nitrogen atoms and the carbonyl group. Additionally, the fluoro-benzyl moiety offers a site for aromatic substitution reactions.

Reactions at the Piperazinone Nitrogen Atoms (N-alkylation, N-acylation).

The piperazinone scaffold contains two nitrogen atoms with distinct reactivity profiles. The secondary amine (N-H) is generally more nucleophilic than the amide nitrogen and is the primary site for reactions such as N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups at the secondary amine can be achieved through various methods. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology, often catalyzed by transition metals like iridium, ruthenium, or manganese, allows for the N-alkylation of amines using alcohols as alkylating agents, which is an environmentally friendly approach. Another common strategy is the reaction with alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products. To achieve selective mono-alkylation, methods such as using a large excess of the piperazine (B1678402) derivative or employing protecting group strategies are often necessary. The use of solid-phase synthesis has also been explored for the preparation of asymmetrical N,N'-disubstituted piperazine derivatives.

N-Acylation: The secondary amine of the piperazinone ring readily undergoes acylation with acylating agents like acyl chlorides, anhydrides, or activated esters. Biocatalytic methods using enzymes such as acyltransferases from Mycobacterium smegmatis have also been developed for the N-acylation of amines in aqueous media, offering a green alternative to traditional chemical methods. These reactions are crucial for introducing a variety of functional groups and for the synthesis of amide-containing derivatives with potential biological activities.

Table 1: General Conditions for N-Alkylation and N-Acylation of Piperazine Scaffolds

| Reaction Type | Reagents and Catalysts | General Conditions | Key Considerations |

|---|---|---|---|

| N-Alkylation | Alcohols, Transition Metal Catalysts (e.g., Ir, Ru) | Elevated temperatures, often with a base | Atom economical, environmentally friendly. |

| Alkyl Halides | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN) | Potential for over-alkylation, may require protecting groups for selectivity. | |

| N-Acylation | Acyl Chlorides, Anhydrides | Base (e.g., pyridine, Et3N), Solvent (e.g., CH2Cl2, THF) | Generally high yielding and straightforward. |

| Carboxylic Acids, Coupling Agents (e.g., HATU, DCC) | Room temperature or slightly elevated temperatures | Mild conditions, suitable for sensitive substrates. | |

| Biocatalytic (e.g., Acyltransferase) | Aqueous buffer, room temperature | High chemoselectivity, environmentally benign. |

This table presents generalized conditions and may require optimization for the specific substrate this compound.

Transformations Involving the Carbonyl Group.

The carbonyl group in the piperazin-2-one (B30754) ring is an amide carbonyl, which is generally less reactive towards nucleophiles than a ketone or aldehyde carbonyl. However, it can undergo certain transformations, such as reduction or reaction with strong organometallic reagents. Reduction of the amide carbonyl to a methylene (B1212753) group would convert the piperazin-2-one to the corresponding piperazine derivative, 2-(2-fluoro-benzyl)-piperazine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). The resulting piperazine has two secondary amine groups, which can be further functionalized. Reactions of benzylhydrazine (B1204620) derivatives with carbonyl compounds have been studied, although specific examples with this piperazinone are not detailed in the provided results.

Stereochemical Aspects of Reactions Involving this compound.

The 3-position of the piperazinone ring in this compound is a stereocenter. Therefore, this compound can exist as a racemic mixture of (R)- and (S)-enantiomers, or as a single enantiomer. The CAS number for the (S)-enantiomer is 1240588-93-5. Reactions involving this stereocenter or the creation of a new stereocenter must consider the stereochemical outcome. For instance, in the synthesis of derivatives, the stereochemistry can be controlled through the use of chiral starting materials, chiral catalysts, or by separation of diastereomers. The stereochemical outcomes of C-F activation reactions of benzyl (B1604629) fluoride (B91410) have been studied, showing that the mechanism can proceed via SN1 or SN2 pathways, leading to varying degrees of inversion or retention of configuration. The synthesis of enantiomerically enriched α-tertiary piperazin-2-ones has been achieved through catalytic asymmetric allylation.

Role as a Synthetic Building Block or Intermediate in Complex Molecule Synthesis.

Piperazine and its derivatives are widely used as building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry. This compound can serve as a versatile intermediate. For example, after reduction of the carbonyl group, the resulting 2-(2-fluorobenzyl)piperazine can be further elaborated. One of the nitrogen atoms can be functionalized, for instance, by acylation with a chloroacetyl chloride to introduce a reactive handle for further substitution reactions. The piperazine moiety is often incorporated into molecules to improve their pharmacokinetic properties or to act as a scaffold to orient other pharmacophoric groups. For instance, piperazine derivatives have been used in the synthesis of ligands for the α2δ-1 subunit of voltage-gated calcium channels.

Catalytic Applications and Ligand Design Incorporating the Piperazinone Scaffold.

The piperazinone scaffold is a key structural element in the design of ligands for various biological targets. The nitrogen atoms of the piperazine ring can coordinate to metal centers, making piperazine-based compounds useful in the development of metal catalysts. While specific examples of this compound being used in catalysis are not prominent in the provided search results, the general utility of the piperazine scaffold suggests its potential in this area. For example, piperazine derivatives have been incorporated into ligands for gold and iridium catalysts used in N-alkylation reactions. The design of bitopic ligands, which can interact with both an orthosteric and a secondary binding site of a receptor, has proven effective for achieving subtype selectivity, and piperazine moieties are often used in such designs.

Multi-component Reactions Incorporating this compound

Information regarding the use of this compound in multi-component reactions is not available in the reviewed scientific literature.

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable in the synthesis and quality control of "3-(2-Fluoro-benzyl)-piperazin-2-one", providing robust methods for assessing its purity, separating it from starting materials and byproducts, and resolving its stereoisomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone analytical methods employed for these purposes. For chiral molecules such as this, specialized chiral chromatography is essential to determine enantiomeric purity, a critical parameter in pharmaceutical development.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of piperazine (B1678402) and piperazinone derivatives due to its high resolution, sensitivity, and adaptability. semanticscholar.orgresearchgate.net Methods are typically developed to separate the main compound from potential impurities, which may include unreacted starting materials, intermediates, and degradation products.

Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water or buffer with an organic modifier such as acetonitrile (B52724) or methanol. Detection is frequently accomplished using a Diode-Array Detector (DAD) or a UV detector, which allows for the specific monitoring of chromophoric compounds like "this compound". researchgate.net For compounds lacking a strong chromophore or for trace-level analysis, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be performed to enhance detection sensitivity. researchgate.net In some applications, Liquid Chromatography-Mass Spectrometry (LC-MS) is used, which provides the dual benefit of chromatographic separation and mass-based identification, offering high specificity. semanticscholar.org

Method validation for HPLC analysis typically includes assessment of linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure the reliability of the results. researchgate.net

Table 1: Exemplary HPLC Conditions for Analysis of Piperazine Derivatives

| Parameter | Condition | Source |

| Column | Synergi 4 µm, Hydro-RP, C18, 150 × 2.00 mm | semanticscholar.org |

| Mobile Phase | Gradient elution with a mixture of buffer and organic solvent (e.g., acetonitrile) | semanticscholar.org |

| Detector | Mass Spectrometer (MS) or Diode-Array Detector (DAD) | semanticscholar.orgresearchgate.net |

| Flow Rate | Typically 0.2 - 1.0 mL/min | semanticscholar.org |

| Derivatization Agent | 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) for fluorescence detection | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For many piperazine derivatives, derivatization is a necessary step to increase their volatility and thermal stability, making them suitable for GC analysis. semanticscholar.orgoup.com Common derivatization procedures include acylation or silylation, which mask the polar N-H groups of the piperazine ring. researchgate.net

In a typical GC-MS analysis, the derivatized analyte is injected into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. oup.com A common stationary phase for this class of compounds is a (50%-Phenyl)-methylpolysiloxane. oup.comtsijournals.com Following separation, the eluted compounds enter the mass spectrometer, which serves as a highly specific detector. The mass spectrometer ionizes the molecules (commonly via electron impact) and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for identification. oup.com

GC-MS is particularly valuable for identifying unknown impurities and confirming the structure of the target compound. nih.govnih.gov

Table 2: Typical GC-MS Parameters for Analysis of Piperazine Derivatives

| Parameter | Condition | Source |

| Column | DB-17 or Rxi-50 (50% Phenyl-methylpolysiloxane), 30 m × 0.25-0.53 mm | oup.comtsijournals.com |

| Carrier Gas | Helium | tsijournals.com |

| Injector Temperature | 250°C | oup.comtsijournals.com |

| Detector Temperature | 260-280°C | oup.comtsijournals.com |

| Ionization Mode | Electron Impact (EI), 70 eV | oup.com |

| Derivatization | Often required (e.g., acylation) to improve volatility | researchgate.netoup.com |

The compound "this compound" possesses a stereocenter at the C3 position of the piperazinone ring, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, the determination of enantiomeric purity is of paramount importance. csfarmacie.cz Chiral chromatography, particularly chiral HPLC, is the most widely used method for separating and quantifying enantiomers. csfarmacie.cznih.gov

This technique relies on the use of a Chiral Stationary Phase (CSP). csfarmacie.cz CSPs create a chiral environment that allows for differential interaction with the two enantiomers. According to the "three-point interaction" model, effective chiral recognition requires at least three simultaneous interactions between the analyte and the CSP, with at least one of these being stereochemically dependent. csfarmacie.cz

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are highly effective and versatile for separating a wide range of chiral compounds, including those with structures analogous to "this compound". nih.govnih.gov The separation can be performed in various modes, including normal-phase, reversed-phase, or polar-organic, by adjusting the mobile phase composition (e.g., n-hexane/ethanol mixtures). nih.govasianpubs.org The ability to resolve enantiomers allows for the accurate determination of the enantiomeric excess (ee) of a sample, which is a critical quality attribute. nih.govnih.govdigitellinc.com

Table 3: Common Chiral Stationary Phases for Enantiomeric Separation

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Analytes | Source |

| Polysaccharide-based (Cellulose) | Chiralcel®, Lux® Cellulose | Piperidines, various pharmaceuticals | nih.govnih.gov |

| Polysaccharide-based (Amylose) | Chiralpak®, Lux® Amylose | Antifungal agents, various pharmaceuticals | nih.gov |

| Cyclodextrin-based | CYCLOBOND™ | Various cyclic compounds | nih.govsigmaaldrich.com |

| Protein-based | Chiral-AGP, Chiral-HSA | Basic and acidic drugs | csfarmacie.cz |

Theoretical and Computational Chemistry Studies of 3 2 Fluoro Benzyl Piperazin 2 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 3-(2-fluoro-benzyl)-piperazin-2-one at the atomic level. These methods allow for the detailed examination of electronic structure, conformational possibilities, and the prediction of spectroscopic characteristics.

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. DFT calculations can elucidate the distribution of electrons within this compound and identify the key molecular orbitals involved in chemical reactions.

Detailed research findings from computational studies on similar piperazine (B1678402) derivatives indicate that the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. nih.gov

For this compound, it is anticipated that the HOMO would be localized primarily on the electron-rich regions of the piperazin-2-one (B30754) ring and the phenyl group, while the LUMO would be distributed over the electrophilic centers of the molecule. The fluorine atom, being highly electronegative, would influence the electron density distribution and the energies of the molecular orbitals.

Table 1: Representative Frontier Molecular Orbital Energies (Calculated using DFT/B3LYP)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic and heterocyclic compounds.

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

DFT calculations on analogous compounds have been used to determine the relative energies of different conformers. indexcopernicus.com These studies often reveal a complex potential energy surface with several local minima. The global minimum represents the most stable conformation of the molecule.

Table 2: Calculated Relative Energies and Key Dihedral Angles of Postulated Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-N) (°) | Dihedral Angle (F-C-C-C) (°) |

| A (Axial-like) | 0.0 | 60 | 75 |

| B (Equatorial-like) | 1.5 | 180 | 170 |

Note: The data presented are hypothetical and intended to illustrate the type of information obtained from conformational analysis. The labels "Axial-like" and "Equatorial-like" refer to the orientation of the benzyl (B1604629) group.

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. anu.edu.au These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and in the assignment of experimental spectra. For this compound, calculations would predict distinct signals for the protons and carbons of the piperazin-2-one ring and the 2-fluorobenzyl group.

IR Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated spectrum can be compared with experimental data to confirm the presence of specific functional groups, such as the C=O stretch of the lactam, the N-H vibrations of the piperazine ring, and the C-F stretch of the fluorobenzyl group. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to UV-Vis absorption spectra. europa.eu The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic structure and chromophores within the molecule.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C=O Chemical Shift (ppm) | ~170 |

| ¹H NMR | Benzylic CH₂ Chemical Shift (ppm) | ~3.5 - 4.0 |

| IR | C=O Stretching Frequency (cm⁻¹) | ~1680 |

| UV-Vis | λmax (nm) | ~260 |

Note: These are exemplary predicted values based on calculations for similar molecular structures.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time, taking into account temperature and solvent effects.

MD simulations can explore the conformational landscape of this compound in a solvent environment, typically water or a biologically relevant medium. These simulations can reveal how the molecule transitions between different conformations and the timescales of these changes. This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target.

By simulating the molecule over nanoseconds or even microseconds, MD can provide a more realistic picture of the conformational populations in solution than can be obtained from static calculations alone. This is particularly important for flexible molecules like this compound, where multiple conformations may be accessible and biologically relevant.

MD simulations are also invaluable for studying the interactions between this compound and its surrounding solvent molecules. The simulations can characterize the hydrogen bonding patterns between the molecule and water, as well as other non-covalent interactions. The solvation shell around the molecule can significantly influence its conformational preferences and reactivity.

Understanding how the molecule is solvated is critical for predicting its solubility and permeability across biological membranes, which are key aspects of its pharmacokinetic profile. The fluorine atom and the polar lactam and amine groups are expected to be key sites for interaction with polar solvents. Studies on similar piperazine systems have highlighted the importance of solvent effects on reaction rates and mechanisms. mdpi.com

Structure-Reactivity Relationship (SRR) Studies (Theoretical)

Theoretical Structure-Reactivity Relationship (SRR) studies investigate how the chemical structure of a molecule influences its reactivity. For this compound, these studies would typically employ quantum chemical calculations to determine various molecular descriptors that correlate with its behavior in a chemical or biological system.

Analysis of Fluorine's Impact on Electronic and Steric Factors

The introduction of a fluorine atom to a molecule, a process known as fluorination, can dramatically alter its properties. emerginginvestigators.org In the case of this compound, the fluorine atom is positioned on the benzyl group. This substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com

Electronic Effects: Fluorine is the most electronegative element, and its presence on the benzyl ring significantly influences the electronic distribution of the entire molecule. emerginginvestigators.org This has several theoretical implications:

Inductive Effect: Fluorine exerts a strong electron-withdrawing inductive effect (-I), which can decrease the pKa of nearby functional groups, such as the secondary amine in the piperazinone ring. This modulation of basicity can be critical for interactions with biological targets. mdpi.com

Aromatic System: The fluorine atom alters the quadrupole moment of the phenyl ring. This change in the electronic landscape can influence non-covalent interactions, such as π-π stacking or cation-π interactions, which are often crucial for a ligand binding to a protein.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The presence of fluorine at the ortho position of the benzyl group can sterically hinder and electronically deactivate the ring, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. mdpi.com This is a key theoretical advantage for designing more robust drug candidates.

Steric Factors: While fluorine is the smallest of the halogens, its van der Waals radius (1.47 Å) is larger than that of hydrogen (1.20 Å). This difference, though seemingly minor, can have significant steric consequences.

Conformational Restriction: The fluorine atom can restrict the rotation of the benzyl group around the single bond connecting it to the piperazinone ring. This preferred conformation can be computationally modeled and may lead to a more favorable binding pose within a receptor pocket by reducing the entropic penalty of binding.

Receptor Fit: The steric bulk of the fluorine atom must be accommodated by the binding site of a target protein. Computational docking studies would be essential to predict whether this substitution results in favorable or unfavorable (steric clash) interactions.

The following table provides a theoretical comparison of properties that would be analyzed in a computational study of the fluorinated compound versus its non-fluorinated analog.

| Property | Non-Fluorinated Analog (3-Benzyl-piperazin-2-one) | Fluorinated Compound (this compound) | Theoretical Rationale |

| Dipole Moment | Lower | Higher | Increased charge separation due to the high electronegativity of fluorine. |

| pKa of Piperazine N-H | Higher | Lower | Electron-withdrawing inductive effect of the fluoro-benzyl group reduces the basicity of the amine. |

| C-H Bond Strength (Benzyl) | Standard | Higher (for C-F bond) | The C-F bond is significantly stronger than a C-H bond, enhancing metabolic stability. mdpi.com |

| Conformational Flexibility | Higher | Lower | Steric and electronic effects of fluorine can create a higher rotational barrier for the benzyl group. |

| Binding Energy (Hypothetical) | Varies | Potentially Higher | Fluorine can form specific interactions (e.g., hydrogen bonds with certain residues) and improve binding affinity. nih.gov |

Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies (theoretical focus)

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural or property-based descriptors of a set of compounds with a specific property of interest. nih.gov A theoretical QSPR study for a series of piperazinone derivatives, including this compound, would aim to predict properties like solubility, lipophilicity, or binding affinity without the need for experimental synthesis and testing. researchgate.netresearchgate.net

The development of a QSPR model follows a well-defined workflow:

Data Set Curation: A dataset of piperazinone molecules with experimentally determined values for the property of interest is collected. youtube.com

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated using specialized software. These descriptors quantify various aspects of the molecular structure. youtube.comresearchgate.net

Variable Selection: Statistical methods are used to select a small subset of the most relevant descriptors that have the strongest correlation with the property being modeled. This step is crucial to avoid overfitting.

Model Building: A mathematical model is generated using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation relating the selected descriptors to the property. researchgate.netresearchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model-building process). nih.gov

Commonly used molecular descriptors in QSPR studies are categorized as follows:

| Descriptor Class | Examples | Information Encoded |

| Constitutional (1D) | Molecular Weight, Atom Count, Rotatable Bond Count | Basic structural composition and size. |

| Topological (2D) | Connectivity Indices (e.g., Kier & Hall), Kappa Shape Indices | Atom connectivity and branching patterns. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Radius of Gyration | Three-dimensional size and shape. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Electronic properties and reactivity. researchgate.net |

| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA) | Experimentally-derived or empirically-calculated properties. |

Ligand Design Principles and Scaffold Analysis (Theoretical)

The piperazine-2-one structure is recognized as a "privileged scaffold" in medicinal chemistry because it is a recurring motif in many biologically active compounds. mdpi.comrsc.orgnih.gov Theoretical studies are pivotal in exploring and optimizing this scaffold for specific biological targets.

Pharmacophore Modeling and Computational Screening Methodologies for Scaffold Exploration

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Pharmacophore modeling is a powerful ligand-based drug design technique, especially when the 3D structure of the target protein is unknown. nih.gov

For a molecule like this compound, a hypothetical pharmacophore model would be constructed based on its key chemical features:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the piperazinone ring is a strong hydrogen bond acceptor.

Hydrogen Bond Donor (HBD): The N-H group of the piperazinone ring acts as a hydrogen bond donor. nih.gov

Aromatic Ring (AR): The 2-fluorobenzyl group provides an aromatic feature capable of engaging in hydrophobic or π-stacking interactions.

Hydrophobic Feature (HY): The benzyl group itself constitutes a significant hydrophobic region.

The modeling process involves aligning a set of known active molecules that share the piperazinone scaffold and identifying the common chemical features responsible for their activity. nih.gov The resulting pharmacophore model is essentially a 3D query. This query can then be used to rapidly screen large virtual databases of chemical compounds. The goal is to identify novel molecules that match the pharmacophore's features and are therefore predicted to be active. This computational screening process is a time- and cost-effective method for exploring chemical space and identifying new lead compounds based on the this compound scaffold.

A hypothetical pharmacophore model for this compound class might include the features outlined in the table below.

| Pharmacophore Feature | Corresponding Chemical Group in this compound | Potential Interaction with Target |

| Hydrogen Bond Acceptor (HBA) | C=O (carbonyl group) | Forms hydrogen bond with donor residues (e.g., Lys, Arg, His). |

| Hydrogen Bond Donor (HBD) | N-H (amide) | Forms hydrogen bond with acceptor residues (e.g., Asp, Glu, Gln). |

| Aromatic Ring (AR) | 2-Fluorophenyl ring | Engages in π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp). |

| Hydrophobic Center (HY) | Benzyl moiety | Occupies a hydrophobic pocket in the binding site. |

This theoretical framework provides a robust foundation for understanding the chemical properties of this compound and for guiding future drug discovery efforts based on its versatile piperazinone scaffold.

Applications of 3 2 Fluoro Benzyl Piperazin 2 One in Advanced Organic Chemistry and Materials Science

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The inherent chirality of 3-(2-fluoro-benzyl)-piperazin-2-one, when synthesized in an enantiomerically pure form, makes it a valuable candidate for use as a chiral auxiliary or ligand in asymmetric catalysis. rsc.org Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. nih.gov The fluorine atom and the benzyl (B1604629) group can influence the steric and electronic environment around a metal center when the piperazinone is used as a ligand, potentially leading to high levels of enantioselectivity in catalytic reactions. rsc.org

The development of new methods for asymmetric synthesis is a major focus for synthetic organic and medicinal chemists. rsc.org Chiral piperazines and their derivatives have been successfully employed in various asymmetric transformations. For instance, chiral piperazin-2-ones have been synthesized through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, yielding products with excellent diastereoselectivities and enantioselectivities. rsc.org These chiral piperazin-2-ones can be subsequently converted to chiral piperazines without loss of optical purity, highlighting their utility as versatile chiral building blocks. rsc.org

While direct studies on this compound as a chiral ligand are not extensively documented in the provided search results, the broader context of chiral piperazine (B1678402) chemistry suggests its potential. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using R-(–)-phenylglycinol as a chiral auxiliary, proceeding through a protected 2-oxopiperazine intermediate. nih.gov This demonstrates the feasibility of using chiral piperazinone scaffolds to induce asymmetry. The synthesis of chiral C2-symmetric binucleating ligands containing heterocyclic units also points towards the potential of piperazine-based structures in catalysis. capes.gov.br

Precursor for Complex Heterocyclic Systems and Natural Product Synthesis

This compound serves as a valuable heterocyclic building block for the synthesis of more complex molecular architectures, including those found in natural products and medicinally relevant compounds. sigmaaldrich.com The piperazinone core can be functionalized at multiple positions, allowing for the construction of diverse and intricate heterocyclic systems. mdpi.com

The synthesis of piperazine-containing drugs often involves the N-alkylation of the piperazine ring, reductive amination, or the reduction of carboxyamides. mdpi.com For instance, the synthesis of Vilazodone involves building the piperazine ring using bis-(2-chloroethyl)amine and a substituted aminobenzofuran. mdpi.com Similarly, the synthesis of other complex molecules often starts with a pre-formed piperazine derivative. The 2-fluorobenzyl substituent in this compound can influence the reactivity and conformational preferences of the molecule, which can be exploited in diastereoselective syntheses. nih.gov

The development of novel synthetic methods often utilizes such building blocks. For example, a concise synthetic route to 3-substituted piperazine-2-acetic acid esters has been developed starting from optically pure 1,2-diamines. mdpi.com This highlights the general strategy of using smaller, well-defined heterocyclic units to construct larger, more complex molecules. The synthesis of Riociguat, a drug for pulmonary hypertension, involves the coupling of an amidine intermediate with a 2-substituted malononitrile (B47326) building block, showcasing how heterocyclic precursors are assembled into final drug molecules. derpharmachemica.com

Applications in Supramolecular Chemistry (e.g., host-guest interactions, self-assembly)

Supramolecular chemistry involves the study of systems composed of two or more molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org Host-guest chemistry, a central concept in this field, focuses on the formation of complexes where a "host" molecule encapsulates a "guest" molecule or ion. wikipedia.org The structure of this compound, with its potential for hydrogen bonding via the N-H and C=O groups and potential for aromatic stacking interactions from the benzyl group, makes it an interesting candidate for supramolecular assembly.

While specific studies on the supramolecular chemistry of this compound are not detailed in the provided search results, the principles of host-guest chemistry with related structures are well-established. For example, host-guest inclusion compounds have been shown to exhibit reversible switching of nonlinear optical properties. rsc.org This switching behavior is often associated with order-disorder transitions of the guest molecules within the host framework. rsc.org

The fluorine atom in the 2-fluorobenzyl group can also play a role in directing supramolecular structures through fluorine-fluorine interactions or by influencing the hydrogen bonding capabilities of the molecule. nih.gov Fluorous synthesis, which utilizes perfluoroalkyl chains as phase tags, relies on the unique properties of fluorinated compounds to facilitate separation, highlighting the distinct behavior of fluorinated molecules. nih.gov These properties could be harnessed to design self-assembling systems based on this compound.

Methodology Development in Organic Synthesis Utilizing this compound as a Key Component

The development of new synthetic methodologies is crucial for advancing the field of organic chemistry. This compound can serve as a key building block in the development of novel synthetic transformations. Its unique combination of a chiral center, a fluorinated aromatic ring, and a reactive lactam functionality makes it a versatile substrate for exploring new reactions.

For example, a general method for producing a variety of piperazinone derivatives has been developed involving a two-step synthetic procedure starting from a readily available material. chegg.com This procedure includes an SN2 process followed by reductive amination and acid-catalyzed amide formation to yield the cyclic piperazinone product. chegg.com Such general methods are valuable as they allow for the synthesis of a library of related compounds for further investigation.

The diastereoselective synthesis of highly functionalized molecules is a significant area of research. Methodologies that allow for the generation of multiple new stereogenic centers with high diastereoselectivity are particularly valuable. nih.gov For instance, the diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines has been achieved through the nucleophilic addition of the Ruppert-Prakash reagent to α-amino sulfinylimines. nih.gov This demonstrates how chiral auxiliaries can be used to control the stereochemical outcome of a reaction, a principle that could be applied to reactions involving this compound.

Furthermore, the development of efficient synthetic routes to complex molecules often relies on the strategic use of key intermediates. A rapid and efficient synthesis of 1-benzyl-2-difluoromethyl-piperazine has been described that avoids the need for orthogonal protection of the piperazine nitrogen atoms, making it a more streamlined approach. researchgate.net

Future Directions and Emerging Research Avenues for 3 2 Fluoro Benzyl Piperazin 2 One

Development of Novel and More Sustainable Synthetic Routes

A significant emerging trend is the application of photoredox catalysis , which utilizes visible light to drive chemical reactions. organic-chemistry.org This approach offers a more sustainable alternative to conventional methods, with recent advancements focusing on the use of purely organic photocatalysts to replace costly and potentially toxic transition metals. mdpi.com The successful adaptation of these photoredox methods from batch to continuous flow systems further enhances their sustainability and scalability. mdpi.com Another key area is the development of modular synthetic techniques, such as the palladium-catalyzed decarboxylative cyclization, which allows for the construction of highly substituted piperazinones from diverse starting materials under mild conditions. acs.org Researchers are also exploring solid-phase synthesis using polymer-supported reagents to simplify purification and reduce solvent use. oup.com These next-generation synthetic protocols aim to move beyond established rearrangement reactions like the Curtius or Schmidt rearrangements, offering more direct and atom-economical pathways to complex piperazinone structures. eurekaselect.com

| Modern Synthetic Approach | Key Advantages | Relevant Research Area |

| Organic Photoredox Catalysis | Reduces reliance on transition metals, uses light as a reagent, enables novel transformations. mdpi.com | Green Chemistry, C-H Functionalization |

| Continuous Flow Synthesis | Improved safety, scalability, and process control. mdpi.com | Process Chemistry, Green Manufacturing |

| Palladium-Catalyzed Cyclization | High modularity, excellent yields, stereo- and regiochemical control, mild reaction conditions. acs.org | Catalysis, Medicinal Chemistry |

| Solid-Phase Synthesis | Simplified purification, potential for automation and library synthesis. oup.com | Combinatorial Chemistry |

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

Future research will increasingly focus on exploring the untapped reactive potential of the 3-(2-fluoro-benzyl)-piperazin-2-one scaffold. A major frontier in this area is the selective C-H functionalization of the piperazine (B1678402) ring. mdpi.com This strategy allows for the direct modification of the carbon skeleton, which has historically been challenging due to the presence of two nitrogen atoms that can interfere with catalytic systems. mdpi.com

Visible-light-promoted methods are enabling direct C-H arylation and vinylation, opening pathways to novel analogs that were previously difficult to access. mdpi.com Similarly, innovative reagents are being developed to achieve functionalization at specific positions of the piperazine ring. mdpi.com Beyond direct functionalization, the application of various rearrangement reactions —such as the Dizacope, Ugi-Smiles, or Stevens rearrangements—to piperazinone precursors could yield novel and structurally complex scaffolds. eurekaselect.com The inherent reactivity of the piperazinone core, including nucleophilic substitution at the nitrogen atoms and reactions involving the carbonyl group, provides a platform for creating diverse derivatives. smolecule.com Understanding and harnessing these unconventional reactivity patterns will be crucial for expanding the chemical space around this core structure.

Application of Advanced Computational Modeling and Data Science in Research

The integration of computational tools is revolutionizing drug discovery, and the study of this compound and its derivatives is no exception. Advanced computational modeling and data science are becoming indispensable for accelerating research and guiding experimental work.

Molecular docking and molecular dynamics (MD) simulations are powerful techniques used to predict and analyze the binding interactions between piperazinone derivatives and their biological targets, such as enzymes or receptors. ebyu.edu.trnih.govrsc.orgnih.gov These simulations can reveal crucial amino acid residues involved in binding and help rationalize the structure-activity relationships (SAR) observed in experimental assays. nih.govrsc.org Furthermore, Density Functional Theory (DFT) calculations are employed to investigate the fundamental electronic properties of these molecules, including their molecular orbital energies (HOMO-LUMO), which provides insight into their reactivity and stability. ebyu.edu.trtandfonline.com In silico methods are also used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, allowing researchers to identify candidates with favorable pharmacological profiles early in the discovery process. nih.gov

| Computational Technique | Application in Piperazinone Research | Key Insights |

| Molecular Docking | Predicting binding poses and affinity to protein targets. ebyu.edu.trnih.gov | Identification of key binding interactions, guiding lead optimization. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov | Assessment of binding stability and conformational changes. |

| Density Functional Theory (DFT) | Calculating electronic structure and molecular properties. ebyu.edu.trtandfonline.com | Understanding molecular reactivity, stability, and spectroscopic properties. |

| ADMET/Cheminformatics | Predicting pharmacokinetic and toxicity profiles from chemical structure. nih.govfarmaceut.org | Early-stage filtering of compounds, reducing late-stage attrition. |

Development of New Analytical and Characterization Tools for Complex Systems

As more complex derivatives of this compound are synthesized and studied in biological systems, the need for advanced analytical and characterization tools becomes paramount. The development of robust, sensitive, and selective analytical methods is crucial for everything from reaction monitoring to quantifying metabolites in biological matrices.

Currently, a range of chromatographic techniques are employed, including High-Performance Liquid Chromatography (HPLC) with UV or diode array detection (DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) . researchgate.net However, for detecting trace amounts, derivatization with reagents like dansyl chloride (DNS-CL) is often necessary to enhance the signal. researchgate.netresearchgate.net Future research will likely focus on methods that circumvent this extra step, such as Hydrophilic Interaction Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD), which has shown promise for the analysis of underivatized piperazine. researchgate.net

For definitive structural confirmation, especially of novel compounds, high-resolution mass spectrometry (HRMS) and multi-stage mass spectrometry (MSn) are indispensable for providing accurate mass measurements and detailed fragmentation patterns. farmaceut.orgnih.gov Alongside mass spectrometry, advanced Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for unambiguous structure elucidation. nih.govfarmaceut.org The development of new analytical platforms, potentially including novel microcrystalline tests or advanced spectroscopic techniques, will be essential for the rapid and accurate characterization of these complex molecules and their interactions in intricate biological environments. farmaceut.org

Q & A

Q. What are the established synthetic routes for 3-(2-Fluoro-benzyl)-piperazin-2-one, and how can reaction conditions be optimized for higher yields?

A common method involves alkylation of piperazin-2-one with 2-fluorobenzyl halides. For example, 1-(2-fluorobenzyl)piperazine intermediates can be synthesized via nucleophilic substitution using anhydrous piperazine and 1-(chloromethyl)-2-fluorobenzene in dichloromethane (CHCl) under controlled temperatures (0–25°C) . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize side products. Post-reaction purification via alkaline extraction and solvent evaporation under reduced pressure is critical .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key techniques include:

- NMR spectroscopy : H and C NMR to verify the fluorobenzyl group's attachment to the piperazin-2-one ring.

- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., calculated for CHFNO: 205.09 g/mol).

- X-ray crystallography : For unambiguous confirmation of stereochemistry, if crystalline derivatives are obtainable .

Q. What safety precautions are recommended when handling this compound in the lab?

While specific hazard data for this compound is limited, structurally similar piperazin-2-one derivatives are classified as low-risk under standard lab conditions. Use standard PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Refer to SDS guidelines for related compounds (e.g., 3-(Pyridin-2-yl)piperazin-2-one) for emergency protocols .

Q. How can structure-activity relationship (SAR) studies guide modifications to this compound?

Focus on substituent effects:

- Fluorobenzyl group : The 2-fluoro position may enhance metabolic stability or receptor binding compared to other isomers .

- Piperazin-2-one core : Modifications like N-alkylation or ring substitution can alter solubility and bioactivity. Compare with analogs like 4-(3-Fluorophenyl)piperidine-2,6-dione .

Advanced Research Questions

Q. What strategies are effective for synthesizing enantiomerically pure this compound?

Enantioselective synthesis may involve:

- Chiral auxiliaries : Use (R)- or (S)-configured precursors, as seen in related compounds like (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one .

- Catalytic asymmetric alkylation : Employ chiral catalysts to control stereochemistry during benzyl group attachment.

Purification via chiral HPLC or crystallization with resolving agents can isolate enantiomers .

Q. How can computational modeling predict the pharmacological potential of this compound?

- Docking studies : Simulate interactions with target proteins (e.g., serotonin or dopamine receptors) using software like AutoDock.

- ADMET prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and toxicity. Compare with analogs like 4-(3-chlorophenyl)piperazin-1-yl derivatives .

Q. What challenges arise in multi-step syntheses of this compound derivatives, and how can they be mitigated?

Challenges include:

Q. How should researchers resolve contradictory data in biological assays for this compound?

- Replicate studies : Ensure consistency in assay conditions (e.g., cell lines, concentrations).

- Orthogonal validation : Use complementary methods (e.g., in vitro binding assays vs. functional cAMP assays).

- Meta-analysis : Compare results with structurally similar compounds, such as 3-(3-chlorophenyl)piperazin-1-yl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.